2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound is a benzothiophene-3-carboxamide derivative characterized by a tetrahydrobenzothiophene core substituted with a 4-methoxyphenyl carbonylamino group at position 2 and a 3-methoxypropyl carboxamide moiety at position 3. Its synthesis typically involves multi-step organic reactions, including coupling of thiophene precursors with methoxy-substituted aryl groups and subsequent functionalization of the carboxamide chain .
Properties
Molecular Formula |
C21H26N2O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H26N2O4S/c1-26-13-5-12-22-20(25)18-16-6-3-4-7-17(16)28-21(18)23-19(24)14-8-10-15(27-2)11-9-14/h8-11H,3-7,12-13H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
LACFXBALGXROAP-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiophene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxyphenyl group: This step typically involves a coupling reaction, such as Suzuki-Miyaura coupling, where the methoxyphenyl group is introduced to the benzothiophene core.
Attachment of the methoxypropyl group: This can be done through a nucleophilic substitution reaction, where the methoxypropyl group is attached to the amine functionality of the compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Key Observations :
The 3-methoxypropyl chain in the target compound introduces greater conformational flexibility compared to the rigid 3-methylphenyl group in Compound I, which may influence binding to biological targets .
Bioactivity Trends: Compounds with electron-donating substituents (e.g., methoxy or methyl groups) on the aryl rings exhibit stronger antimicrobial activity, as seen in Compounds I and II .
Analytical and Computational Comparisons
Molecular Networking and Dereplication
- LCMS/MS Analysis : Molecular networking based on cosine scores (1.0 = identical fragmentation) reveals that the target compound clusters with other benzothiophene-3-carboxamides (cosine score >0.85) due to shared fragmentation patterns (e.g., loss of CO and CH3O groups) .
- Dereplication : The target compound’s molecular ion [M+H]+ at m/z 433.14 distinguishes it from Compounds I and II (m/z 407.12 and 391.10, respectively) .
Crystallographic Characterization
- While crystallographic data for the target compound are unavailable, analogues like Compound I and II exhibit hydrogen-bonding networks involving the carboxamide and thiophene moieties, stabilizing their crystal lattices . Tools like SHELXL and ORTEP-3 are critical for refining such structures .
Bioactivity Profiling and Target Prediction
- Hierarchical Clustering : Compounds with similar bioactivity profiles (e.g., antimicrobial action) cluster together, correlating with shared structural motifs like the tetrahydrobenzothiophene core .
- Protein Target Prediction : The target compound’s methoxypropyl chain may interact with hydrophobic pockets in bacterial enzymes (e.g., dihydrofolate reductase), analogous to interactions observed in Compound I .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
